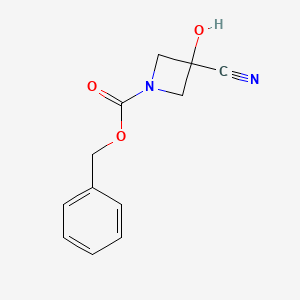![molecular formula C9H10BrN3 B13024731 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by a unique bicyclic structure that includes a pyrrole ring fused to a triazine ring. The presence of a bromine atom at the 7th position and an isopropyl group at the 2nd position further distinguishes this compound. Pyrrolo[2,1-f][1,2,4]triazine derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction typically requires the use of bromohydrazone intermediates, which undergo cyclization under acidic or basic conditions to form the desired pyrrolo[2,1-f][1,2,4]triazine core .
Another approach involves the formation of triazinium dicyanomethylide intermediates, which can be cyclized to yield the target compound. Transition metal-mediated synthesis and multistep synthesis routes have also been explored for the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of readily available starting materials, such as pyrrole and bromine-containing reagents, is crucial for large-scale production. Process optimization includes controlling reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: The pyrrolo[2,1-f][1,2,4]triazine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of polar aprotic solvents and catalysts to facilitate the substitution.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases to promote ring closure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce compounds with modified functional groups. Cyclization reactions result in more complex fused ring systems .
Aplicaciones Científicas De Investigación
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various chemical transformations.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities and protein interactions.
Medicine: Pyrrolo[2,1-f][1,2,4]triazine derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their normal function, leading to the disruption of cellular processes such as proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-2-(methylthio)pyrrolo[1,2-f][1,2,4]triazine
- 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
Uniqueness
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the isopropyl group at the 2nd position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets .
Propiedades
Fórmula molecular |
C9H10BrN3 |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
7-bromo-2-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)9-11-5-7-3-4-8(10)13(7)12-9/h3-6H,1-2H3 |
Clave InChI |
YCARHMNUKYSOKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN2C(=CC=C2Br)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


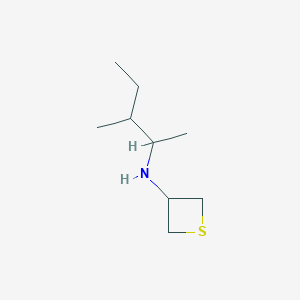
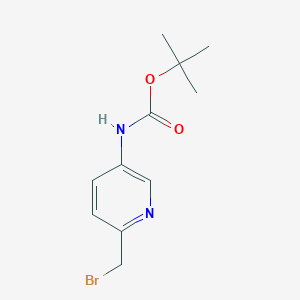

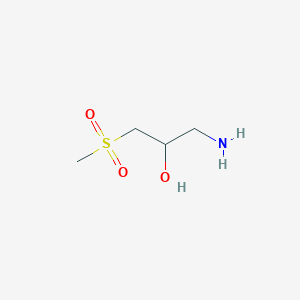
![Furo[3,2-b]pyridin-3-amine](/img/structure/B13024669.png)
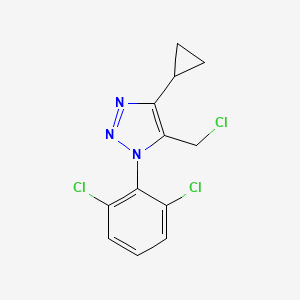
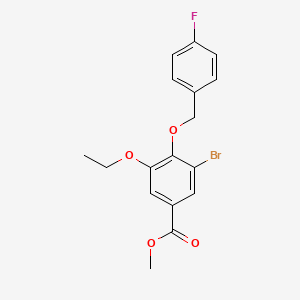
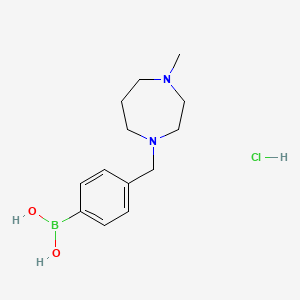
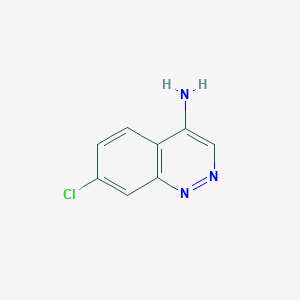
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13024678.png)
![Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
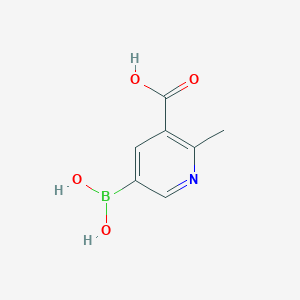
![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
